N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-8-11(9(2)17-13(16-8)19(3)4)18-12(20)10-7-14-5-6-15-10/h5-7H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXAIMHKDTFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2,4,6-trimethylpyrimidine derivatives. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with 2,4,6-trimethylpyrimidine in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins by interfering with the function of enzymes such as fatty acid synthase . This disruption can lead to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural variations among related compounds include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound may enhance solubility and binding affinity compared to electron-withdrawing groups like chlorine in 5-chloropyrazine analogs .
- Amide Substituents: Aryl/heteroaryl amides (e.g., indazolyl in ) confer target specificity, while alkylamino groups (e.g., hexylamino in ) influence lipophilicity and membrane permeability.
Physicochemical Properties
- Solubility: The dimethylamino group increases hydrophilicity relative to 5-chloro or hexylamino analogs .
- Crystallinity : Pyrimidine derivatives with methyl groups (e.g., 4,6-dimethyl) often form stable crystals, as shown in crystallographic studies using SHELX .
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dimethylamino group and a pyrazine ring, which contribute to its biological activity. The structural formula can be represented as follows:
Key Structural Features:
- Pyrimidine Ring: Essential for interaction with biological targets.
- Dimethylamino Group: Enhances solubility and bioactivity.
- Pyrazine Moiety: Increases binding affinity to various receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation: It can act as an agonist or antagonist at various receptors, particularly in the central nervous system (CNS).
- DNA Interaction: Potential interactions with nucleic acids may lead to alterations in gene expression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 12.3 | |
| MDA-MB-231 | 15.7 | |
| A549 | 10.5 |
These findings suggest that the compound may induce apoptosis through intrinsic and extrinsic pathways, leading to cell death.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic functions.
Case Studies
A recent study investigated the therapeutic potential of this compound in a mouse model of cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide?
Methodological Answer:
The synthesis of this compound can leverage coupling reactions between pyrazine-2-carboxylic acid derivatives and functionalized pyrimidine amines. A two-step approach is typical:
Intermediate Preparation : Synthesize the pyrimidine amine scaffold (e.g., 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine) via nucleophilic substitution or reductive amination.
Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) or palladium-catalyzed cross-coupling to attach the pyrazinecarboxamide group. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?
Methodological Answer:
Discrepancies in crystallographic data (e.g., high R-factors or poor electron density maps) require systematic validation:
- Software Tools : Use SHELXL for least-squares refinement with restraints on bond lengths/angles to address geometric outliers .
- Data Validation : Cross-check with WinGX for symmetry operations and hydrogen-bonding networks. For twinned crystals, apply the TWIN/BASF commands in SHELXL to refine twin domains .
- Model Comparison : Compare derived structures with similar pyrimidine-pyrazine hybrids (e.g., N-(quinolin-3-yl)pyrazinecarboxamide derivatives) to identify systematic errors .
Basic: What spectroscopic and analytical methods are prioritized for characterizing this compound?
Methodological Answer:
- NMR : Use H/C NMR to confirm substitution patterns on the pyrimidine and pyrazine rings. The dimethylamino group ( ~2.8–3.2 ppm in H NMR) and pyrazine protons ( ~8.5–9.0 ppm) are key markers .
- X-ray Diffraction : Single-crystal X-ray analysis with ORTEP-3 or SHELXTL provides absolute configuration validation, particularly for stereochemical ambiguities in the pyrimidine ring .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways .
Advanced: How can researchers evaluate the biological activity of this compound against pyrimidine-dependent enzymatic targets?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) or thymidylate synthase using fluorometric assays. Compare IC values with known inhibitors (e.g., methotrexate) .
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate with MD simulations to assess stability in active sites .
Advanced: What strategies mitigate challenges in crystallizing this compound due to conformational flexibility?
Methodological Answer:
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the pyrazinecarboxamide moiety via hydrogen bonding .
- Temperature Gradients : Slow cooling (0.1–0.5°C/hr) from saturated DMSO/water solutions promotes ordered crystal growth.
- Additive Screening : Add low-concentration polyethylene glycol (PEG 4000) or ionic liquids to reduce solvent disorder .
Basic: How should researchers validate synthetic intermediates to ensure regioselectivity in pyrimidine functionalization?
Methodological Answer:
- HPLC-MS Monitoring : Track reaction progress at 15-minute intervals to detect early intermediates (e.g., mono-substituted pyrimidines).
- Isotopic Labeling : Use N-labeled dimethylamine to confirm substitution at the 2-position of the pyrimidine ring via H-N HMBC NMR .
Advanced: How can computational methods guide the optimization of this compound’s solubility without compromising bioactivity?
Methodological Answer:
- QSPR Modeling : Train models on pyrimidine-pyrazine hybrids to correlate logP values with solubility. Prioritize substituents (e.g., methyl or methoxy groups) that balance hydrophobicity .
- COSMO-RS Simulations : Predict solvation free energy in aqueous buffers. Adjust dimethylamino group polarity by introducing hydroxyl or carboxylate moieties .
Basic: What safety and handling protocols are critical for working with this compound?
Methodological Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity (LC) before in vivo studies .
- PPE Requirements : Use nitrile gloves and fume hoods during synthesis to avoid dimethylamino group exposure .
Advanced: How do structural analogs of this compound inform SAR studies for antimicrobial applications?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified pyrazine substituents (e.g., chloro or methoxy groups) and compare minimum inhibitory concentrations (MICs) against E. coli or S. aureus.
- Crystallographic Overlays : Superimpose structures (e.g., using PyMOL) to identify conserved interactions with bacterial DHFR or DNA gyrase .
Advanced: What experimental and computational approaches reconcile discrepancies in NMR and X-ray data for this compound?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature H NMR to detect conformational exchange broadening, which may explain static X-ray vs. dynamic solution-state differences .
- DFT Calculations : Optimize gas-phase and solvent-phase geometries (e.g., using Gaussian 16) and compare with crystallographic bond lengths/angles to identify solvent-induced distortions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
